molecular formula C30H28O6 B024856 Marchantin K CAS No. 107110-24-7

Marchantin K

Cat. No. B024856
M. Wt: 484.5 g/mol
InChI Key: SXTGHJPQOPMJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marchantin K is a natural compound that belongs to the family of macrocyclic bisbibenzyls, which are derived from liverworts. It has been found to possess a range of biological activities, making it a promising candidate for use in scientific research.

Scientific Research Applications

Antioxidant and Radical Scavenging Activities

Marchantin K demonstrates significant antioxidant properties. One study highlighted its ability to inhibit nonenzymatic iron-induced lipid peroxidation in rat brain homogenates, surpassing the potency of classical antioxidants like desferrioxamine. Additionally, it effectively scavenged various free radicals and decreased oxygen consumption in peroxyl radical-induced human erythrocyte ghost oxidation. These findings suggest Marchantin K's potential as a versatile antioxidant, protecting biomacromolecules from peroxidative damage (Hsiao, Teng, Wu, & Ko, 1996).

Biosynthesis Pathways

Research on the biosynthesis of cyclic bis(bibenzyls) in Marchantia polymorpha, including Marchantin K, shows the involvement of l-phenylalanine, trans-cinnamic acid, and p-coumaric acid in their formation. This study used sterile thallus tissue of Marchantia polymorpha and 13C-labelled precursors to trace the pathways, proposing a phenylpropane/polymalonate pathway for the biosynthesis of bibenzyl monomers, crucial in Marchantin K formation (Friederich, Maier, Deus-Neumann, Asakawa, & Zenk, 1999).

Anti-Cancer Properties

A notable study investigated the synergistic cytotoxic effect of Marchantin K on breast cancer cells in vitro. When combined with the Aurora kinase inhibitor MLN8237, Marchantin K significantly enhanced the reduction in cell viability of various breast cancer cell lines. This combination therapy also displayed an antimicrotubular effect, indicating the potential of Marchantin K as a component in cancer treatment (Jensen, Ómarsdóttir, Thorsteinsdottir, Ogmundsdottir, & Olafsdottir, 2012).

Anti-Melanoma and Anti-Tyrosinase Activities

Marchantin K exhibits significant anti-melanoma activity. A study demonstrated its cytotoxic effects on A375 melanoma cells, highlighting its potential as an ingredient in pharmaceutical and dermatological products for skin cancer treatment. Interestingly, Marchantin K did not affect the dopachrome formation in the tyrosinase enzymatic reaction, indicating its selective cytotoxicity to malignant cells without disturbing normal melanin production (Gaweł-Bęben et al., 2019).

Microtubule Inhibition and Apoptosis Induction

Further, Marchantin K acts as a novel inhibitor of proteasome, inducing autophagic cell death in prostate cancer cells. By inhibiting proteasome activities, it triggers endoplasmic reticulum stress, leading to apoptosis. The compound also modulates various molecular pathways, indicating its potential as a chemotherapeutic agent (Jiang et al., 2013).

Anti-Protozoal Properties

Marchantin K also possesses anti-protozoal properties. A study focused on its ability to inhibit the proliferation of various Plasmodium falciparum strains, demonstrating its potential in treating malaria. The compound also showed activity against other protozoan species like Trypanosoma brucei rhodesiense and Leishmania donovani (Jensen et al., 2012).

properties

CAS RN

107110-24-7

Product Name

Marchantin K

Molecular Formula

C30H28O6

Molecular Weight

484.5 g/mol

IUPAC Name

8-ethoxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol

InChI

InChI=1S/C30H28O6/c1-2-34-27-16-20-5-3-7-24(15-20)36-30-21(6-4-8-25(30)31)12-9-19-10-13-23(14-11-19)35-28-18-22(27)17-26(32)29(28)33/h3-8,10-11,13-15,17-18,27,31-33H,2,9,12,16H2,1H3

InChI Key

SXTGHJPQOPMJBE-UHFFFAOYSA-N

SMILES

CCOC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC=C3O

Canonical SMILES

CCOC1CC2=CC(=CC=C2)OC3=C(CCC4=CC=C(C=C4)OC5=CC1=CC(=C5O)O)C=CC=C3O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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